
Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate
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Overview
Description
Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a sulfonyl ethyl carbamate moiety. It is of interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced through the reaction of the piperazine derivative with sulfonyl chlorides.
Carbamate Formation: The final step involves the reaction of the sulfonylated piperazine derivative with ethyl chloroformate to form the ethyl carbamate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate serves as a versatile building block in organic synthesis. It can be modified to create more complex molecules, making it valuable for developing new materials and chemical processes.
Biology
In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. Its potential as an inhibitor or modulator in biochemical pathways is of particular interest, especially in relation to:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The therapeutic potential of this compound is being investigated across several areas:
- Anti-inflammatory Effects : Investigations into its ability to reduce inflammation markers indicate promise for treating inflammatory diseases.
- Antiviral Properties : The compound's mechanism of action suggests it may interfere with viral replication processes.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry examined the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells, suggesting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity
Research conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide group in enhancing antimicrobial efficacy.
Mechanism of Action
The mechanism of action of Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, while the sulfonyl and carbamate groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal medication.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is a compound of considerable interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the compound's biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a piperazine ring, a sulfonyl group, and a fluorophenyl moiety. Its molecular formula is C18H21F2N3O4S, with a molecular weight of approximately 445.50 g/mol. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or alter membrane integrity.
- Anticancer Properties : Research indicates that related compounds demonstrate significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
Biological Activity Overview
Biological Activity | Effect | Mechanism |
---|---|---|
Antimicrobial | Potent against Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |
Anticancer | Significant antiproliferative activity | Induction of apoptosis; inhibition of cell proliferation |
Serotonin Receptor Modulation | Potential antagonist activity | Binding to serotonin receptors leading to physiological effects |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound showed strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage levels for potential therapeutic applications.
- Anticancer Activity : In vitro tests revealed that the compound significantly inhibited the proliferation of human breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. For instance, one study reported an IC50 value of 18 μM, indicating effective cancer cell growth inhibition.
- Mechanistic Studies : Further research indicated that the compound's anticancer effects might be linked to its ability to enhance caspase activity, leading to programmed cell death in cancer cells.
Comparative Analysis with Similar Compounds
Comparative studies have shown that while this compound shares structural similarities with other piperazine derivatives, it exhibits unique biological properties that enhance its potential as a therapeutic agent.
Compound | Structure Similarity | Biological Activity |
---|---|---|
Compound A | Moderate | Antimicrobial |
Compound B | High | Anticancer |
Ethyl Compound | Unique | Broad-spectrum efficacy |
Properties
IUPAC Name |
ethyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O4S/c1-2-23-15(20)17-7-12-24(21,22)19-10-8-18(9-11-19)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUWTQKOPVRYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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